molecular formula C16H20N2O B7469460 4-cyano-N-cyclohexyl-N-ethylbenzamide

4-cyano-N-cyclohexyl-N-ethylbenzamide

Número de catálogo B7469460
Peso molecular: 256.34 g/mol
Clave InChI: CQVFKIOUIONOIU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-cyano-N-cyclohexyl-N-ethylbenzamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized in 2012 by scientists at the University of Queensland in Australia. CX-5461 has been shown to have potential therapeutic benefits in various types of cancer, including breast, ovarian, and hematological malignancies.

Aplicaciones Científicas De Investigación

CX-5461 has been extensively studied for its potential therapeutic benefits in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the growth and proliferation of cancer cells. CX-5461 has been shown to be effective against various types of cancer, including breast, ovarian, and hematological malignancies. In addition, CX-5461 has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Mecanismo De Acción

CX-5461 selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of RNA polymerase I. This leads to the inhibition of ribosomal RNA synthesis, which is essential for the growth and proliferation of cancer cells. CX-5461 has been shown to be highly selective for RNA polymerase I, with minimal effects on RNA polymerase II and III.
Biochemical and Physiological Effects:
CX-5461 has been shown to have a variety of biochemical and physiological effects. In cancer cells, CX-5461 inhibits ribosomal RNA synthesis, which leads to the inhibition of cancer cell growth and proliferation. CX-5461 has also been shown to induce DNA damage and activate the p53 pathway, which is a tumor suppressor pathway. In addition, CX-5461 has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of CX-5461 is its selectivity for RNA polymerase I, which makes it a promising therapeutic agent for cancer treatment. In addition, CX-5461 has been shown to enhance the effectiveness of other cancer treatments, which could lead to improved outcomes for cancer patients. However, there are also limitations to the use of CX-5461 in lab experiments. CX-5461 is a small molecule inhibitor, which means that it may not be effective against all types of cancer. In addition, CX-5461 has been shown to have off-target effects, which could lead to unwanted side effects.

Direcciones Futuras

There are several future directions for the research and development of CX-5461. One direction is to further investigate the mechanism of action of CX-5461 and its effects on cancer cells. Another direction is to explore the potential of CX-5461 in combination with other cancer treatments, such as immunotherapy. In addition, there is a need to develop more selective and potent inhibitors of RNA polymerase I transcription that could be used in cancer treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of CX-5461 in cancer patients.

Métodos De Síntesis

The synthesis of CX-5461 involves a series of chemical reactions, including the condensation of 4-cyanobenzaldehyde with cyclohexylamine to form a Schiff base intermediate. The Schiff base is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with ethyl chloroformate to form the final product, CX-5461. The synthesis of CX-5461 is a multi-step process that requires expertise in synthetic chemistry.

Propiedades

IUPAC Name

4-cyano-N-cyclohexyl-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-2-18(15-6-4-3-5-7-15)16(19)14-10-8-13(12-17)9-11-14/h8-11,15H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVFKIOUIONOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.